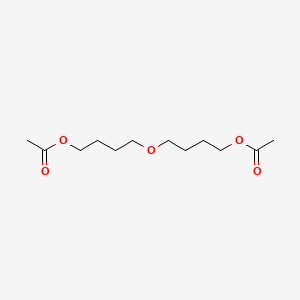
4,4'-Oxydibutyl diacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4’-Oxydibutyl diacetate: is an organic compound with the molecular formula C12H22O5 . It is characterized by the presence of two ester groups and an ether linkage within its structure. This compound is used in various industrial applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 4,4’-Oxydibutyl diacetate can be synthesized through the esterification of 4,4’-oxydibutanol with acetic anhydride. The reaction typically requires an acid catalyst, such as sulfuric acid, to proceed efficiently. The reaction conditions include maintaining a temperature of around 60-80°C and stirring the mixture for several hours until the reaction is complete .
Industrial Production Methods: In an industrial setting, the production of 4,4’-Oxydibutyl diacetate involves large-scale esterification processes. The reactants are mixed in a reactor, and the reaction is carried out under controlled temperature and pressure conditions. The product is then purified through distillation or other separation techniques to obtain the desired purity .
Análisis De Reacciones Químicas
Types of Reactions: 4,4’-Oxydibutyl diacetate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, it can be hydrolyzed to produce 4,4’-oxydibutanol and acetic acid.
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Substitution: The ester groups can undergo nucleophilic substitution reactions with suitable nucleophiles.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as amines or alcohols under mild conditions.
Major Products:
Hydrolysis: 4,4’-oxydibutanol and acetic acid.
Oxidation: Corresponding carboxylic acids.
Substitution: Various substituted esters depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4,4’-Oxydibutyl diacetate has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a solvent in various chemical reactions.
Biology: Employed in the study of ester hydrolysis and enzyme-catalyzed reactions.
Medicine: Investigated for its potential use in drug delivery systems due to its ester linkage, which can be hydrolyzed in biological environments.
Industry: Utilized in the production of polymers and as a plasticizer in the manufacturing of plastics
Mecanismo De Acción
The mechanism of action of 4,4’-Oxydibutyl diacetate primarily involves its ester and ether linkages. In biological systems, esterases can hydrolyze the ester bonds, releasing 4,4’-oxydibutanol and acetic acid. The ether linkage provides stability to the molecule, making it resistant to certain chemical reactions. The molecular targets and pathways involved include esterases and other enzymes that catalyze ester hydrolysis .
Comparación Con Compuestos Similares
4,4’-Oxydibutanol: The alcohol precursor used in the synthesis of 4,4’-Oxydibutyl diacetate.
Diethyl ether: Another compound with an ether linkage but different functional groups.
Butyl acetate: A similar ester compound but with a different structure.
Uniqueness: 4,4’-Oxydibutyl diacetate is unique due to its combination of ester and ether functionalities, which provide it with distinct chemical properties. Its ability to undergo hydrolysis and other reactions makes it versatile for various applications in research and industry .
Propiedades
Número CAS |
928-88-1 |
|---|---|
Fórmula molecular |
C12H22O5 |
Peso molecular |
246.30 g/mol |
Nombre IUPAC |
4-(4-acetyloxybutoxy)butyl acetate |
InChI |
InChI=1S/C12H22O5/c1-11(13)16-9-5-3-7-15-8-4-6-10-17-12(2)14/h3-10H2,1-2H3 |
Clave InChI |
BEGLYILTWSHMBV-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OCCCCOCCCCOC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



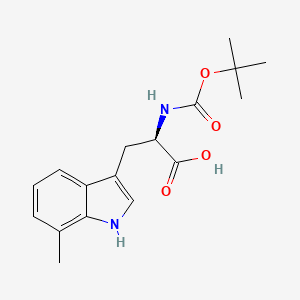



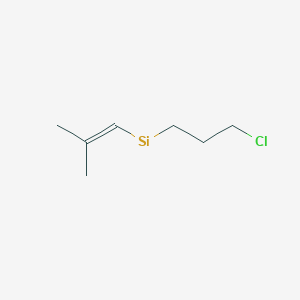
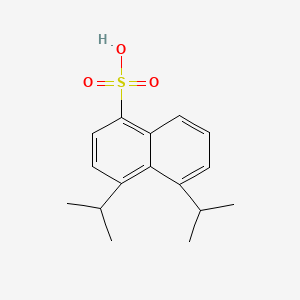
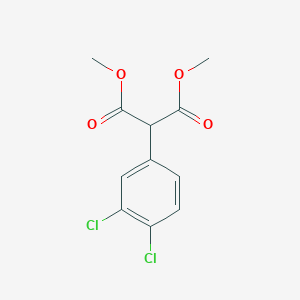
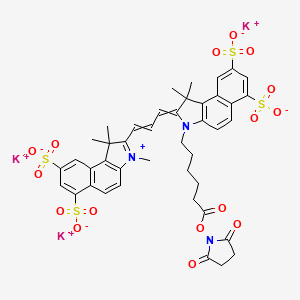
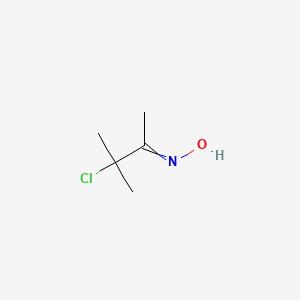
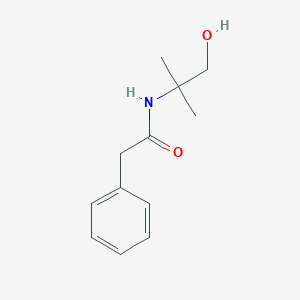
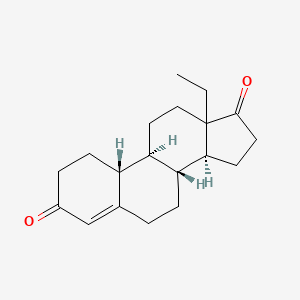
![2,3-Diazabicyclo[2.2.1]hept-2-ene](/img/structure/B14752851.png)
![[3-[[1-hydroxy-2-(hydroxymethyl)-4-(4-octylphenyl)butan-2-yl]amino]-3-oxopropyl]-triphenylphosphanium;bromide](/img/structure/B14752855.png)
